molecular formula C14H19ClN2O B1460129 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride CAS No. 1440535-53-4

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride

Cat. No. B1460129
CAS RN: 1440535-53-4
M. Wt: 266.76 g/mol
InChI Key: NCNNPUFPHIPGJN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride, also known as MPAC, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.

Scientific Research Applications

Sonication in Chemical Reactions

Research has explored the kinetics of non-radical reactions under ultrasonic irradiation, shedding light on the sonochemistry beyond cavitation. Studies have demonstrated significant kinetic effects of ultrasound in reactions involving acetonitrile, even in the absence of cavitation. This suggests that sonication can alter the rate of chemical reactions in ways not solely attributable to the mechanical effects of cavitation, potentially affecting the behavior of compounds like 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride in sonochemical processes (Tuulmets et al., 2014).

Kinetic Studies in Aqueous Acetonitrile Solutions

Further investigations into the kinetics of hydrolysis reactions have highlighted the influence of acetonitrile-water binary mixtures on reaction rates. These studies provide insights into the solvation effects and the kinetic sonication effects, which could be relevant for understanding the behavior of complex molecules in mixed solvents. Specifically, the research on the hydrolysis of derivatives related to 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile highlights the role of solvent composition and ultrasonic irradiation on reaction kinetics (Piiskop et al., 2013).

Solvolysis Reactions

Solvolysis reactions involving structures similar to 2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile have been studied, providing insights into the role of ion-molecule pairs and nucleophilic addition processes. Such research is crucial for understanding the reactivity and stability of complex organic molecules in different solvent systems, which can inform the development of new synthetic methodologies and the optimization of reaction conditions (Jia et al., 2002).

Stability Studies

Research on the stability of analgesic active compounds in aqueous solutions using HPLC methods offers valuable insights into the degradation kinetics and stability profiles of complex molecules. This is particularly relevant for assessing the stability of pharmaceutical compounds and intermediates under various conditions, which can inform formulation and storage recommendations (Muszalska & Bereda, 2008).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-piperidin-1-ylacetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O.ClH/c1-17-13-7-5-12(6-8-13)14(11-15)16-9-3-2-4-10-16;/h5-8,14H,2-4,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNNPUFPHIPGJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCCCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-(1-piperidyl)acetonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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